5-[(tert-butoxy)carbonyl]-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid
Overview
Description
5-[(tert-butoxy)carbonyl]-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid is a complex organic compound known for its utility in various scientific research applications. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, a pyrazole ring, and a carboxylic acid functional group. The presence of these functional groups makes it a versatile molecule in synthetic chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-butoxycarbonyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of N-Boc-4-aminopyrazole-5-carbaldehyde with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux conditions. This reaction forms the corresponding pyrazole carboxylates, which are then converted to tert-butyl carboxylates via intermediate carboxylic acids .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-[(tert-butoxy)carbonyl]-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The Boc protecting group can be selectively removed under acidic conditions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) in methanol are commonly used for Boc deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazole alcohols. Substitution reactions can lead to various functionalized derivatives of the original compound.
Scientific Research Applications
5-[(tert-butoxy)carbonyl]-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(tert-butoxycarbonyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. The Boc protecting group can be removed to expose reactive sites on the molecule, allowing it to bind to enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects . The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)pyrazine-2-carboxylic acid: This compound is used as a rigid linker in PROTAC development for targeted protein degradation.
5-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid: Known for its use in the synthesis of bioactive molecules.
Substituted Amides of Pyrazine-2-carboxylic acids: These compounds exhibit various biological activities, including antimycobacterial and antifungal properties.
Uniqueness
5-[(tert-butoxy)carbonyl]-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid is unique due to its specific structure, which combines a Boc protecting group with a pyrazole ring and a carboxylic acid functional group. This combination provides versatility in synthetic applications and potential for diverse biological activities.
Properties
IUPAC Name |
6-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-8-6-16-9(5-10(14-16)11(17)18)7-15(8)12(19)20-13(2,3)4/h5,8H,6-7H2,1-4H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMAJGGRYWVXFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2C(=CC(=N2)C(=O)O)CN1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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